Lipophilicity (XLogP3) Comparison: 2-Bromophenyl vs. 2-Fluorophenyl Analog
The target compound exhibits a computed XLogP3 of 4, which is 0.6 log units higher than the 2-fluorophenyl analog (XLogP3 = 3.4) [1][2]. This difference reflects the greater lipophilicity conferred by the bromine substituent. Higher lipophilicity often correlates with enhanced membrane permeability and potentially increased blood-brain barrier penetration, making the bromo analog a preferred candidate for CNS-targeted screening libraries [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4 |
| Comparator Or Baseline | 3-(2-fluorophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide (CAS 2097895-94-6): XLogP3 = 3.4 |
| Quantified Difference | Δ = 0.6 log units higher |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
This quantifiable lipophilicity difference enables informed selection for permeability-optimized compound libraries, particularly for CNS targets where higher XLogP3 values are desirable.
- [1] PubChem. Compound Summary for CID 126854569: 3-(2-bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide. XLogP3-AA: 4. Computed by XLogP3 3.0 (PubChem release 2025.09.15). View Source
- [2] Kuujia.com. Product page for CAS 2097895-94-6: 3-(2-fluorophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide. XLogP3: 3.4. View Source
